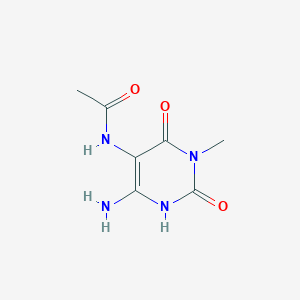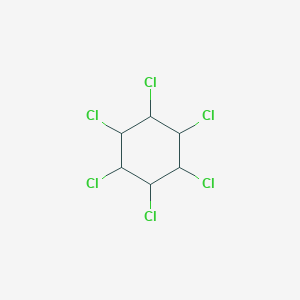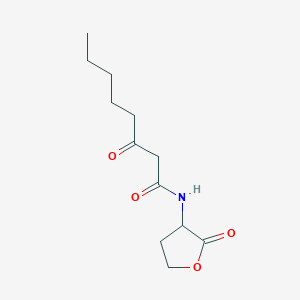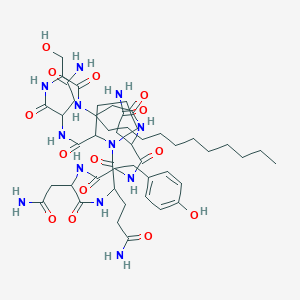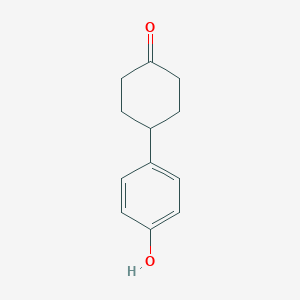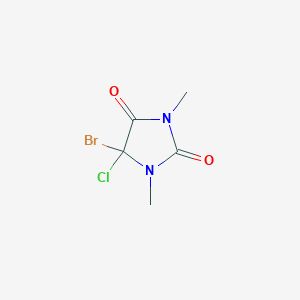
Barbituric acid, 5-butyl-5-(2-piperidinoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Barbituric acid, 5-butyl-5-(2-piperidinoethyl)-, also known as pentobarbital, is a barbiturate drug that is commonly used as a sedative, hypnotic, and anesthetic. It is a white crystalline powder that is soluble in water and alcohol. Pentobarbital was first synthesized in 1928 by Ernst Preiswerk and Ernest Fourneau. Synthesis Method: Pentobarbital is synthesized by reacting barbituric acid with diethylamine and butyl bromide. The reaction yields pentobarbital as a product. Scientific Research Application: Pentobarbital is widely used in scientific research as a model drug for studying the central nervous system and its effects on behavior. It is commonly used in animal studies to induce sedation and anesthesia. Pentobarbital is also used in electrophysiological studies to record neuronal activity in the brain. Mechanism of Action: Pentobarbital acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for inhibiting neuronal activity. It enhances the effects of GABA, leading to increased inhibition of neuronal activity and resulting in sedation and anesthesia. Biochemical and Physiological Effects: Pentobarbital has several biochemical and physiological effects on the body. It decreases the metabolic rate, reduces body temperature, and slows down the heart rate and respiration. It also increases the threshold for convulsions and reduces the sensitivity to pain. Advantages and Limitations for Lab Experiments: One of the advantages of using pentobarbital in lab experiments is its quick onset and short duration of action. This makes it ideal for short-term experiments that require sedation or anesthesia. However, one of the limitations of using pentobarbital is its potential for respiratory depression and cardiac arrest, which can be fatal. Future Directions: There are several future directions for the use of pentobarbital in scientific research. One area of interest is its potential for use in treating neurological disorders such as epilepsy and anxiety disorders. Another area of interest is its role in modulating the immune system and its potential for use in treating autoimmune diseases. Additionally, there is ongoing research on the development of new barbiturate drugs with improved efficacy and safety profiles. In conclusion, pentobarbital is a widely used barbiturate drug in scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it an ideal drug for short-term experiments that require sedation or anesthesia. Ongoing research on its potential therapeutic applications and the development of new barbiturate drugs will continue to expand our understanding of its role in science and medicine.
Eigenschaften
| 101087-11-0 | |
Molekularformel |
C15H25N3O3 |
Molekulargewicht |
295.38 g/mol |
IUPAC-Name |
5-butyl-5-(2-piperidin-1-ylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H25N3O3/c1-2-3-7-15(8-11-18-9-5-4-6-10-18)12(19)16-14(21)17-13(15)20/h2-11H2,1H3,(H2,16,17,19,20,21) |
InChI-Schlüssel |
CEIAUYCMTWAQHU-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCN2CCCCC2 |
Kanonische SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCN2CCCCC2 |
| 101087-11-0 | |
Synonyme |
5-butyl-5-[2-(1-piperidyl)ethyl]-1,3-diazinane-2,4,6-trione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


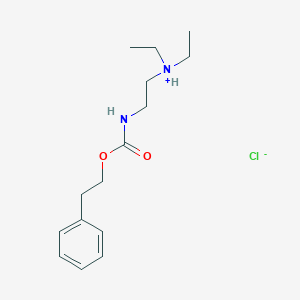
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)
